molecular formula C23H20Cl2N2O5S B7713153 methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate

methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate

Cat. No. B7713153
M. Wt: 507.4 g/mol
InChI Key: WRGUMYYLASOWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate, also known as DBCO-NHS ester, is a chemical compound widely used in scientific research. It belongs to the class of sulfonyl chlorides and is commonly used for bioconjugation experiments.

Mechanism of Action

Methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester reacts with primary amines on biomolecules, such as lysine or N-terminal amino acids, to form stable amide bonds. The resulting conjugates are stable under physiological conditions and can be used for various applications.
Biochemical and Physiological Effects:
methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester does not have any direct biochemical or physiological effects, as it is used as a labeling reagent and not as a drug. However, the resulting conjugates may have different biochemical and physiological effects depending on the biomolecule and the label used.

Advantages and Limitations for Lab Experiments

Methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester has several advantages for bioconjugation experiments, such as high reactivity, stability, and specificity towards primary amines. It also allows for site-specific labeling of biomolecules, which is important for preserving their biological activity. However, methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester has some limitations, such as the need for excess reagent and the potential for nonspecific labeling.

Future Directions

There are several future directions for methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester research, such as developing new labeling strategies, improving the specificity and efficiency of labeling, and exploring new applications in imaging, drug delivery, and diagnostics. Some of the potential future directions include developing new bioorthogonal reactions, using methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester for in vivo labeling, and exploring its use in targeted drug delivery.
Conclusion:
In conclusion, methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester is a widely used chemical compound in scientific research, particularly in bioconjugation experiments. It has several advantages for labeling biomolecules, such as high reactivity and specificity, but also has some limitations, such as potential for nonspecific labeling. There are several future directions for methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester research, which may lead to new labeling strategies and applications in imaging, drug delivery, and diagnostics.

Synthesis Methods

Methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester is synthesized by reacting 2,4-dichlorobenzylamine with 2-((2-aminoacetyl)amino)benzoic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with methyl 2-bromoacetate to produce methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester. The reaction is carried out in a dry solvent, such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography.

Scientific Research Applications

Methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester is widely used in bioconjugation experiments, where it is used to label biomolecules, such as proteins, peptides, and nucleic acids, with other molecules, such as fluorescent dyes, biotin, or nanoparticles. The resulting conjugates can be used for various applications, such as imaging, drug delivery, and diagnostic assays.

properties

IUPAC Name

methyl 2-[[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O5S/c1-32-23(29)19-9-5-6-10-21(19)26-22(28)15-27(14-16-11-12-17(24)13-20(16)25)33(30,31)18-7-3-2-4-8-18/h2-13H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGUMYYLASOWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[N-(2,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.